Cas no 1421517-51-2 (N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]naphthalene-1-carboxamide)
![N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]naphthalene-1-carboxamide structure](https://ja.kuujia.com/scimg/cas/1421517-51-2x500.png)
N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]naphthalene-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]naphthalene-1-carboxamide
- N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]naphthalene-1-carboxamide
-
- インチ: 1S/C25H23N3O2/c29-24(21-15-7-9-17-8-1-4-12-19(17)21)26-16-23-20-13-5-6-14-22(20)25(30)28(27-23)18-10-2-3-11-18/h1,4-9,12-15,18H,2-3,10-11,16H2,(H,26,29)
- InChIKey: YHEMQOBBWATTDD-UHFFFAOYSA-N
- ほほえんだ: C1(C(NCC2C3=C(C=CC=C3)C(=O)N(C3CCCC3)N=2)=O)=C2C(C=CC=C2)=CC=C1
N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]naphthalene-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2758-0851-25mg |
N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]naphthalene-1-carboxamide |
1421517-51-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2758-0851-30mg |
N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]naphthalene-1-carboxamide |
1421517-51-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2758-0851-3mg |
N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]naphthalene-1-carboxamide |
1421517-51-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2758-0851-15mg |
N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]naphthalene-1-carboxamide |
1421517-51-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2758-0851-40mg |
N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]naphthalene-1-carboxamide |
1421517-51-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2758-0851-75mg |
N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]naphthalene-1-carboxamide |
1421517-51-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2758-0851-2μmol |
N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]naphthalene-1-carboxamide |
1421517-51-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2758-0851-4mg |
N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]naphthalene-1-carboxamide |
1421517-51-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2758-0851-5mg |
N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]naphthalene-1-carboxamide |
1421517-51-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2758-0851-10μmol |
N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]naphthalene-1-carboxamide |
1421517-51-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]naphthalene-1-carboxamide 関連文献
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
8. Book reviews
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]naphthalene-1-carboxamideに関する追加情報
Professional Introduction to N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]naphthalene-1-carboxamide (CAS No. 1421517-51-2)
N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]naphthalene-1-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1421517-51-2, represents a unique structural motif that combines elements of phthalazine and naphthalene derivatives, making it a promising candidate for further exploration in drug discovery and development.
The molecular structure of N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]naphthalene-1-carboxamide is characterized by a fused heterocyclic system, which includes a phthalazine ring substituted with a cyclopentyl group at the 3-position and an oxo group at the 4-position. This configuration, along with the presence of a naphthalene moiety linked through a carboxamide bond, contributes to the compound's complex interactions with biological targets. Such structural features are often exploited to modulate pharmacokinetic properties and enhance binding affinity to specific enzymes or receptors.
In recent years, there has been a growing interest in heterocyclic compounds as pharmacophores due to their diverse biological activities and structural versatility. The phthalazine core, in particular, has been extensively studied for its potential in treating various diseases, including cancer and inflammatory disorders. Research has shown that phthalazine derivatives can exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the pathogenesis of inflammation and pain.
The incorporation of a cyclopentyl group into the phthalazine ring in N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]naphthalene-1-carboxamide is believed to enhance the compound's metabolic stability and solubility, thereby improving its bioavailability. Additionally, the naphthalene moiety provides another layer of structural complexity that can be fine-tuned to optimize interactions with biological targets. This dual heterocyclic system offers a rich scaffold for medicinal chemists to explore novel therapeutic avenues.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high accuracy. These techniques have been instrumental in identifying key interactions between N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]naphthalene-1-carboxamide and potential drug targets. For instance, studies have suggested that this compound may interact with proteins involved in cell signaling pathways relevant to cancer progression and neurodegenerative diseases.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the phthalazine ring system followed by functionalization with the cyclopentyl group and the naphthalene carboxamide moiety. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have made it possible to construct complex molecular architectures more efficiently than ever before.
Evaluation of the pharmacological properties of N-(3-cyclopentyl)-4-hydroxyphthalazinone derivatives has revealed promising results in preclinical studies. These studies have demonstrated potential therapeutic effects against various conditions, including inflammation, pain syndromes, and neurodegenerative disorders. The compound's ability to modulate key biological pathways makes it an attractive candidate for further development into a novel therapeutic agent.
The development of new drugs is often hampered by challenges such as poor bioavailability, off-target effects, and rapid metabolism. However, the unique structural features of N-(3-cyclopentyl)-4-hydroxyphthalazinone derivatives offer opportunities to overcome these challenges through rational drug design. By leveraging computational tools and high-throughput screening techniques, researchers can identify structural modifications that enhance pharmacological activity while minimizing adverse effects.
In conclusion, N-[(3-cyclopentyl)-4-hydroxyphthalazinone]methyl]naphthalene-1-carboxamide (CAS No. 1421517-51-2) represents a fascinating example of how structural complexity can be harnessed to develop novel therapeutic agents. Its unique combination of heterocyclic moieties offers multiple opportunities for interaction with biological targets relevant to various diseases. As research in this area continues to progress, it is likely that compounds like this will play an increasingly important role in the development of next-generation pharmaceuticals.
1421517-51-2 (N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]naphthalene-1-carboxamide) 関連製品
- 1208076-85-0(4-Bromo-2,3-dichlorobenzene-1-sulfonyl Chloride)
- 1806872-56-9(Methyl 2-bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetate)
- 1804843-10-4(Methyl 3-bromo-2-cyano-6-(difluoromethyl)pyridine-4-carboxylate)
- 686281-56-1(N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbut-2-enamide)
- 1398397-74-4(2-Bromo-5-octylthieno3,2-bthiophene)
- 24297-25-4(2,2-dicyclopropyl-2-hydroxyacetic acid)
- 82365-56-8(4-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)aminobenzoic acid)
- 345221-52-5(N-(3,5-Dimethoxybenzyl)-2-phenylethanamine)
- 76390-95-9(6-methyl-2-oxoHeptanoic acid)
- 1556258-98-0(1H-Indazole-5-acetic acid, 6-fluoro-1-methyl-)




